5-Hete methyl ester
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Hete methyl ester is synthesized through the non-enzymatic oxidation of arachidonic acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation of arachidonic acid under controlled conditions to ensure high yield and purity . The esterification process is carried out using methanol in the presence of an acid catalyst to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
5-Hete methyl ester undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of various hydroperoxy and epoxy derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Hydroperoxy and epoxy derivatives.
Reduction: Eicosatetraenoic acid.
Substitution: Various substituted eicosatetraenoic acid derivatives.
Scientific Research Applications
5-Hete methyl ester is widely used in scientific research due to its role in lipid biochemistry and its involvement in various biological processes . Some key applications include:
Chemistry: Used as a standard for the analysis of lipid oxidation products.
Biology: Investigated for its role in cell signaling and inflammation.
Medicine: Studied for its potential therapeutic effects in inflammatory diseases.
Industry: Utilized in the development of lipid-based pharmaceuticals and cosmetics.
Mechanism of Action
5-Hete methyl ester exerts its effects by interacting with specific receptors and signaling pathways involved in cellular processes . It modulates intracellular calcium levels and activates various kinases, leading to changes in cell activation, migration, and the release of inflammatory mediators . The methyl ester modification enhances its lipid solubility, making it more effective in studies involving lipid membranes .
Comparison with Similar Compounds
5-Hete methyl ester is unique among its similar compounds due to its specific hydroxylation at the 5th carbon and its methyl esterification . Similar compounds include other hydroxyeicosatetraenoic acid derivatives such as:
- 12-Hydroxy-6E,8Z,10E,14Z-eicosatetraenoic acid, methyl ester .
- 15-Hydroxy-6E,8Z,11Z,13E-eicosatetraenoic acid, methyl ester .
These compounds share similar structural features but differ in the position of the hydroxyl group and the degree of unsaturation, leading to distinct biological activities and applications .
Properties
CAS No. |
78037-99-7 |
---|---|
Molecular Formula |
C21H34O3 |
Molecular Weight |
334.5 g/mol |
IUPAC Name |
methyl (5S,6E,8Z,11Z,14Z)-5-hydroxyicosa-6,8,11,14-tetraenoate |
InChI |
InChI=1S/C21H34O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-17-20(22)18-16-19-21(23)24-2/h7-8,10-11,13-15,17,20,22H,3-6,9,12,16,18-19H2,1-2H3/b8-7-,11-10-,14-13-,17-15+/t20-/m1/s1 |
InChI Key |
RWLSHOXCJVZJMD-KPMWKZHNSA-N |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C=C\[C@H](CCCC(=O)OC)O |
Canonical SMILES |
CCCCCC=CCC=CCC=CC=CC(CCCC(=O)OC)O |
Origin of Product |
United States |
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